molecular formula C23H18Cl2FNO2 B2932518 (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide CAS No. 477870-80-7

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide

Cat. No.: B2932518
CAS No.: 477870-80-7
M. Wt: 430.3
InChI Key: VARKACDAXXMSFI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide is a synthetic small molecule offered for research purposes. This compound is of significant interest in early-stage oncological research, particularly in the study of protein kinase signaling pathways. Its molecular structure, which features specific halogen-substituted aromatic systems, suggests potential as a template for developing inhibitors of tyrosine kinase enzymes, which are often dysregulated in various cancers . Researchers can utilize this compound as a chemical probe to investigate cellular processes such as proliferation and apoptosis. The core value of this reagent lies in its application for structure-activity relationship (SAR) studies, where it can be used to refine the design of more potent and selective kinase inhibitors . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FNO2/c24-18-4-1-3-17(13-18)14-27-23(28)12-9-16-7-10-19(11-8-16)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2,(H,27,28)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKACDAXXMSFI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorophenol with a suitable methoxylating agent under controlled conditions.

    Coupling with Chlorophenylmethylamine: The methoxyphenyl intermediate is then coupled with 3-chlorophenylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylamide derivatives, focusing on substituent effects, pharmacological relevance, and synthetic approaches.

Structural Analogues

Compound Name Key Structural Features Differences from Target Compound Potential Implications References
(E)-N-(4-butylphenyl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide Prop-2-enamide backbone; 2-chloro-6-fluorophenyl substituent N-substituent: 4-butylphenyl vs. 3-chlorophenylmethyl Altered lipophilicity and receptor binding affinity
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Acrylamide core; chlorobenzyl group Sulfone-containing tetrahydrothiophene vs. methoxy-phenyl Enhanced solubility or metabolic stability
Neratinib (Anticancer Drug) Acrylamide moiety; quinoline and pyridine substituents Complex heterocyclic system vs. simple aryl groups Broader kinase inhibition profile
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone Chlorophenylmethyl group; isoxazolidinone ring Lack of acrylamide backbone Reduced conjugation and potential bioactivity

Key Observations

However, neratinib’s pyridine and quinoline substituents confer broader target specificity, whereas the target’s halogenated aryl groups may limit its scope to specific receptors. The 2-chloro-6-fluorophenyl moiety (common in Compounds 6 and 9) is associated with enhanced electrophilicity and binding to hydrophobic pockets, as seen in kinase inhibitors .

N-Substituent Variations :

  • Replacing the 3-chlorophenylmethyl group with a 4-butylphenyl (as in Compound 6) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • The chlorobenzyl group in Compound 4 introduces a sulfone moiety, which may enhance metabolic stability by resisting oxidative degradation .

Synthetic and Analytical Methods :

  • Synthesis of such compounds often employs coupling agents (e.g., DMAP) and nucleophilic catalysts (e.g., triethylamine), as described in .
  • Characterization relies heavily on NMR for confirming (E)-configuration and substituent placement, with HRMS providing precise mass validation .

Hypothetical Pharmacological Profiles

  • The target compound’s dual chloro/fluoro substitution may mimic the electronic properties of kinase-binding motifs, as seen in neratinib. However, its lack of heterocyclic systems (e.g., pyridine in neratinib) likely narrows its target range .
  • The 3-chlorophenylmethyl group may sterically hinder interactions with larger binding pockets compared to bulkier substituents like the tetrahydrothiophene in Compound 4 .

Biological Activity

The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide (CAS: 477870-74-9) is a synthetic organic molecule characterized by its complex structure, which includes various functional groups such as chloro, fluoro, and methoxy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClFNO2C_{24}H_{21}ClFNO_2 with a molar mass of 409.88 g/mol . The structure features multiple aromatic rings and substituents that contribute to its biological activity.

PropertyValue
CAS Number 477870-74-9
Molecular Formula C24H21ClFNO2
Molar Mass 409.88 g/mol

The biological activity of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide is primarily attributed to its ability to interact with various biological targets. The presence of functional groups allows it to bind effectively to enzymes and receptors, modulating their activity. This compound has been studied for its potential as an inhibitor of specific virulence factors in pathogenic bacteria.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those associated with antibiotic resistance. The compound's mechanism involves inhibiting the type III secretion system (T3SS), a critical virulence factor in Gram-negative pathogens.

Case Study: Inhibition of T3SS

In a study examining the inhibition of T3SS in Escherichia coli, (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide was found to reduce the secretion of virulence factors significantly. The compound was tested at various concentrations, revealing an IC50 value that highlights its potency as an inhibitor.

Cytotoxicity Assessment

While the compound shows promising antimicrobial effects, it is essential to evaluate its cytotoxicity. Preliminary assays indicate that (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological ActivityIC50 (µM)
(E)-N-(3-Chlorobenzyl)-3-(4-methoxyphenyl)-2-propenamideModerate antimicrobial activity25
(E)-1-{4-[2-Chloro-6-fluorobenzylmethoxy]-phenyl}-3-(dimethylaminopropenone)High selectivity for 5-HT receptors15

This comparative analysis indicates that while other compounds show varying degrees of activity, (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide possesses unique attributes that enhance its efficacy against specific bacterial pathogens.

Q & A

Basic: What are the common synthetic routes for preparing (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Substitution Reactions : React 2-chloro-6-fluorobenzyl chloride with 4-hydroxyphenyl intermediates under alkaline conditions to form the methoxy-substituted phenyl backbone .

Reduction and Condensation : Reduce nitro intermediates (e.g., nitrobenzene derivatives) using iron powder under acidic conditions, followed by condensation with activated acylating agents (e.g., prop-2-enamide derivatives) in the presence of condensing agents like HATU or DCC .

Purification : Use column chromatography (e.g., petroleum ether/ethyl acetate gradients) or Supercritical Fluid Chromatography (SFC) for enantiomeric resolution .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:
Optimization strategies include:

Design of Experiments (DoE) : Apply statistical models to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis can enhance regioselectivity and reduce reaction time .

Continuous-Flow Chemistry : Implement flow reactors to maintain precise control over reaction parameters (e.g., residence time, mixing efficiency), minimizing side-product formation .

Catalyst Screening : Test palladium or copper catalysts for coupling reactions, optimizing ligand-metal ratios to enhance cross-coupling efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:
Key techniques include:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration of the propenamide group and substituent positions .

Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

FT-IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and aromatic C-Cl stretches (~700 cm1^{-1}) .

Advanced: How to resolve discrepancies between spectral data and crystallographic analysis?

Methodological Answer:

Repeat Crystallization : Recrystallize the compound in alternative solvents (e.g., DMSO/water) to obtain high-quality single crystals .

SHELX Refinement : Use SHELXL for small-molecule refinement to resolve positional disorder or thermal motion artifacts in crystallographic data .

Cross-Validation : Compare experimental NMR data with computed spectra (e.g., using Gaussian or ADF software) to confirm stereochemistry .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

QSAR/QSPR Models : Use quantum chemistry-based tools (e.g., CC-DPS) to predict solubility, logP, and cytochrome P450 interactions .

Molecular Dynamics (MD) Simulations : Simulate binding affinities to plasma proteins (e.g., albumin) to assess bioavailability .

ADME/Tox Databases : Cross-reference with preclinical data on structurally similar quinazolinamines to infer metabolic stability and hepatotoxicity risks .

Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

pH-Dependent Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–10) to assess stability in physiological environments .

Basic: How to validate the compound’s purity for biological assays?

Methodological Answer:

HPLC-PDA : Use reverse-phase C18 columns with UV detection at 254 nm; purity >95% is acceptable for in vitro studies .

Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Melting Point Consistency : Compare observed melting points with literature values (±2°C tolerance) .

Advanced: How to address low yields in the final condensation step?

Methodological Answer:

Activation of Carboxylic Acids : Pre-activate the acyl group using CDI or EDC/HOBt to enhance reactivity .

Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

Microwave Irradiation : Apply controlled microwave heating (50–100°C) to accelerate reaction kinetics .

Advanced: How to correlate the compound’s structure with observed biological activity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .

SAR Analysis : Compare derivatives with modified substituents (e.g., chloro vs. fluoro groups) to identify pharmacophoric motifs .

Functional Assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) to validate computational predictions .

Advanced: How to design experiments for studying the compound’s mechanism of action?

Methodological Answer:

Proteomics Profiling : Use SILAC-based mass spectrometry to identify protein targets in cell lysates .

Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .

CRISPR-Cas9 Knockout Models : Validate target engagement by assessing activity in gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.